

A Technical Guide to DBCO-PEG4-Biotin: Specifications, Purity, and Applications

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Compound of Interest		
Compound Name:	DBCO-PEG4-Biotin	
Cat. No.:	B606963	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the product specifications, purity analysis, and common applications of **DBCO-PEG4-Biotin**, a key reagent in bioconjugation and chemical biology. This document is intended to serve as a resource for researchers utilizing copper-free click chemistry for the labeling and detection of biomolecules.

Product Specifications

DBCO-PEG4-Biotin is a versatile biotinylation reagent that enables the covalent labeling of azide-modified biomolecules through a strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry. The molecule consists of three key components: a dibenzocyclooctyne (DBCO) group for reaction with azides, a hydrophilic polyethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a biotin moiety for detection or purification via streptavidin or avidin affinity.

Quantitative data from various suppliers have been compiled in the table below to provide a clear comparison of the key product specifications.



Parameter	Typical Specification
Molecular Formula	Сз9H51N5O8S
Molecular Weight	~749.9 g/mol
Purity	≥95% (as determined by HPLC)
Appearance	White to off-white or pale yellow solid
Solubility	Soluble in organic solvents such as DMSO, DMF, DCM, and THF. Limited solubility in aqueous buffers.
Storage Conditions	Store at -20°C, desiccated and protected from light.
CAS Number	1255942-07-4

Experimental Protocols Quality Control and Purity Determination

Ensuring the purity and structural integrity of **DBCO-PEG4-Biotin** is critical for reproducible and reliable experimental outcomes. The following are typical methodologies for the quality control of this reagent.

2.1.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the standard method for determining the purity of **DBCO-PEG4-Biotin**. A typical reversed-phase HPLC protocol is outlined below.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm particle size).
- Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
- Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid (TFA).
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.



- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 254 nm and 309 nm (for the DBCO chromophore).
- Sample Preparation: The sample is dissolved in a 1:1 mixture of water and acetonitrile at a concentration of approximately 1 mg/mL.
- Purity Calculation: The purity is determined by the peak area percentage of the main product peak relative to the total peak area.
- 2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
- ¹H NMR spectroscopy is used to confirm the chemical structure of **DBCO-PEG4-Biotin**.
- Instrumentation: A 400 MHz or higher NMR spectrometer.
- Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
- Sample Preparation: The sample is dissolved in the deuterated solvent at a concentration of 5-10 mg/mL.
- Data Acquisition: Standard ¹H NMR acquisition parameters are used.
- Expected Chemical Shifts (δ):
 - DBCO Protons: Aromatic protons of the dibenzocyclooctyne group typically appear in the range of 7.0-8.0 ppm.
 - PEG Protons: The characteristic ethylene glycol protons of the PEG4 spacer are expected to be observed as a multiplet around 3.6 ppm.
 - Biotin Protons: Protons associated with the biotin ring structure will appear in various regions of the spectrum, including the ureido protons which can be observed between 6.0 and 7.0 ppm in DMSO-d₆.

General Protocol for Biotinylation of Azide-Modified Proteins



This protocol provides a general workflow for labeling an azide-containing protein with **DBCO-PEG4-Biotin**.

- Reagent Preparation:
 - Prepare a stock solution of DBCO-PEG4-Biotin (e.g., 10 mM) in anhydrous DMSO or DMF.
 - Prepare the azide-modified protein in an amine-free and azide-free buffer (e.g., PBS, pH 7.4).
- · Labeling Reaction:
 - Add the DBCO-PEG4-Biotin stock solution to the protein solution. A 10- to 20-fold molar excess of the DBCO reagent over the protein is a common starting point.
 - Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The optimal reaction time may vary depending on the protein and its concentration.
- Purification of the Labeled Protein:
 - Remove the excess, unreacted **DBCO-PEG4-Biotin** using a desalting column, spin filtration, or dialysis with an appropriate molecular weight cutoff.
- Characterization of the Labeled Protein:
 - The degree of labeling can be estimated by UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).
 - Successful biotinylation can be confirmed by a Western blot using a streptavidin-HRP conjugate for detection.

Application in Signaling Pathway Analysis: O-GlcNAcylation

A powerful application of **DBCO-PEG4-Biotin** is in the study of post-translational modifications, such as O-GlcNAcylation. This dynamic glycosylation of nuclear and cytoplasmic proteins plays



a crucial role in nutrient sensing and signaling. The workflow below illustrates how **DBCO-PEG4-Biotin** can be used to label and identify O-GlcNAc-modified proteins.



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Workflow for labeling and analysis of O-GlcNAc-modified proteins.

In this workflow, cells are first incubated with an azide-modified sugar precursor, such as peracetylated N-azidoacetylgalactosamine (Ac4GalNAz). This sugar is metabolized by the cell and incorporated into O-GlcNAc moieties on proteins. The resulting azide-labeled proteins can then be specifically reacted with **DBCO-PEG4-Biotin** through copper-free click chemistry. The biotin tag allows for the subsequent enrichment of these proteins using streptavidin-coated beads, followed by identification and characterization through techniques like Western blotting or mass spectrometry. This approach provides a powerful tool for elucidating the roles of O-GlcNAcylation in various signaling pathways.

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